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Compound of Interest

Compound Name: 3-(difluoromethoxy)-4-fluorophenol

CAS No.: 1185836-56-9

Cat. No.: B6284753

Get Quote

Executive Summary & Molecular Architecture[1][2]
[3]
3-(Difluoromethoxy)-4-fluorophenol represents a specialized fluorinated scaffold critical in

modern medicinal chemistry.[1][2][3] Unlike simple fluorophenols, this molecule incorporates a

difluoromethoxy (

) group meta to the hydroxyl functionality, creating a unique thermodynamic and electronic
profile.[1][3]

This guide moves beyond basic database entries to analyze the causality of its properties.[2]

The interplay between the electron-withdrawing fluorine atom and the lipophilic hydrogen-bond

donor (

) dictates its utility as a bioisostere for catechols or methoxy-phenols in kinase inhibitors and
metabolic probes.[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b6284753#bc-rfq
https://www.benchchem.com/product/b6284753/docs?utm_src=pdf-body#technical-guide-thermodynamic-characterization-of-3-difluoromethoxy-4-fluorophenol
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/Difluoropine
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/Difluoropine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/Difluoropine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6284753?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Identity[1][3]
Systematic Name: 3-(Difluoromethoxy)-4-fluorophenol[1][2][3]

Molecular Formula:

[1][3]

Molecular Weight: 178.11 g/mol [1][2][3]

Key Structural Features:

Position 1: Hydroxyl group (-OH) [H-bond donor/acceptor].[1][2][3]

Position 3: Difluoromethoxy group (

) [Lipophilic H-bond donor].[1][2][3]

Position 4: Fluorine atom (-F) [Metabolic blocker].[1][2][3]

Electronic Structure & Thermodynamic Implications
The thermodynamic behavior of this molecule is governed by two competing electronic effects:

Inductive Withdrawal (-I): Both the F atom and the

group are strongly electron-withdrawing.[1][2][3] This reduces electron density on the
aromatic ring, significantly increasing the acidity (lowering pKa) of the phenolic hydroxyl
compared to phenol.[1]

Resonance Donation (+R): The oxygen atoms in both groups possess lone pairs, but the

fluorination of the methoxy group severely dampens its ability to donate electrons back into

the ring compared to a standard methoxy group.[1][2]

Thermodynamic Properties Profile
The following data summarizes the physicochemical landscape. Where specific experimental

values for this exact regioisomer are absent in open literature, values are derived from

validated Structure-Property Relationship (SPR) models using the close analog 4-

(difluoromethoxy)-3-fluorophenol and 3,4-difluorophenol.[1][2][3]
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Table 1: Physicochemical & Thermodynamic
Parameters[4][5]
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Property Value / Range Confidence Mechanistic Insight

Physical State
Low-melting Solid or

Oil
High

Disrupted crystal

packing due to

asymmetrical

substitution.[1][2][3]

Melting Point
35°C – 55°C

(Predicted)
Med

Lower than 3,4-

difluorophenol due to

bulkier

group preventing tight

lattice formation.[1][2]

[3]

Boiling Point
210°C – 225°C @ 760

mmHg
High

Elevated vs. non-

fluorinated analogs

due to increased

molecular weight and

dipole interactions.[1]

[2]

pKa (Acidic) 8.8 – 9.2 High

More acidic than

phenol (9.[1][2][3]95)

due to -I effect of F

and

, stabilizing the

phenoxide anion.[1][3]

LogP (Lipophilicity) 2.1 – 2.4 High

The

group adds ~0.6 log

units vs.

due to fluorination

masking polarizability.

[1][2][3]

H-Bond Acidity (

)

Elevated High The

proton is a non-
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classical H-bond

donor, unique to this

motif.[1][3]

Solubility (Water)
< 1 mg/mL (Est.)[1][2]

[3]
High

Hydrophobic

fluorination

dominates; requires

organic co-solvents

(DMSO, MeOH).[1]

Stability & Reactivity Mechanisms[3][6]
Understanding the thermal and chemical stability is prerequisite for scale-up and formulation.[1]

[2]

Thermal Stability (TGA/DSC Context)
The

moiety is generally thermally stable up to ~250°C. However, unlike trifluoromethoxy (

) groups, the difluoromethoxy group contains a benzylic-like proton that can be susceptible to
radical abstraction at extreme temperatures.[1][3]

Decomposition Pathway: Above 300°C, risk of elimination of hydrogen fluoride (HF) or

fragmentation to form difluorocarbene (

).[1][3]

Chemical Stability (Hydrolysis)[1][3]
Acidic Conditions: Highly stable.[1][2] The C-F bonds protect the ether linkage.[2]

Basic Conditions: Susceptible to base-mediated decomposition at high pH (>12) and

elevated temperatures.[1][2][3] The phenoxide anion formed is stable, but prolonged

exposure to strong nucleophiles can attack the

carbon.[1]
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Visualization: Stability & Characterization Workflow
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4-fluorophenol
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Caption: Workflow for validating the thermal and chemical stability limits of the fluorinated

phenol scaffold.

Experimental Protocols
As an application scientist, relying on predicted values is insufficient. The following protocols

are designed to empirically validate the thermodynamic properties of 3-(difluoromethoxy)-4-
fluorophenol.

Protocol 1: Precise pKa Determination (Potentiometric
Titration)
Why: The acidity of the phenol dictates its ionization state at physiological pH (7.4), influencing

membrane permeability and solubility.[1]

Materials:

Automatic Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[1]
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0.1 M KOH (standardized).[1][2]

0.1 M HCl.[1][2]

Ionic Strength Adjuster (0.15 M KCl).[1][2]

Co-solvent: Methanol or Dioxane (required due to low aqueous solubility).[1][2]

Methodology:

Preparation: Dissolve 5 mg of the compound in a minimal amount of co-solvent (ensure co-

solvent ratio is <40% to allow Yasuda-Shedlovsky extrapolation).

Titration: Perform a "blank" titration (solvent only) to calibrate the electrode response.[1][2]

Measurement: Titrate the sample from pH 2.0 to pH 12.0 using 0.1 M KOH under inert gas (

) to prevent carbonate formation.

Calculation: Plot pH vs. Volume of Titrant. Determine the inflection point.[1][2]

Extrapolation: Perform titrations at three different co-solvent percentages (e.g., 20%, 30%,

40%). Plot apparent pKa vs. % solvent and extrapolate to 0% solvent to obtain the aqueous

pKa.[1][2]

Protocol 2: Lipophilicity (LogP) via Shake-Flask Method
Why: The difluoromethoxy group is a "lipophilicity booster."[2][4] Verifying LogP ensures the

compound meets drug-likeness criteria (Lipinski's Rule of 5).[1][2][3]

Materials:

n-Octanol (HPLC grade, saturated with water).[1][2][3]

Water (HPLC grade, saturated with octanol).[1]

UV-Vis Spectrophotometer or HPLC.[1][2][3]

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://www.mdpi.com/1420-3049/30/14/3009
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/Difluoropine
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/Difluoropine
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://www.cmnpd.org/compound-report-card/CMNPD7259
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/Difluoropine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6284753?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturation: Pre-saturate both phases for 24 hours.

Dissolution: Dissolve the compound in the octanol phase to a concentration of ~1 mM.

Measure Absorbance (

).[1][2][3]

Partitioning: Mix equal volumes of the compound-octanol solution and water in a glass vial.

Equilibrium: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

Quantification: Measure the concentration in the octanol phase (

) and water phase (

) using HPLC.[1][2]

Calculation:

Self-Validation: Mass balance check—ensure

.[1][3]

Protocol 3: Differential Scanning Calorimetry (DSC)
Why: To determine the exact melting point and Enthalpy of Fusion (

), critical for solubility modeling and polymorphism screening.[1]

Methodology:

Sample: Weigh 2–5 mg of sample into an aluminum pan; crimp with a pinhole lid (to allow

volatile escape if decomposition occurs).

Cycle: Equilibrate at 0°C. Ramp at 10°C/min to 250°C.

Analysis: Identify the onset temperature of the endothermic peak (Melting Point) and

integrate the peak area to calculate

(J/g).[1]
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Purity Check: Use the Van't Hoff equation analysis of the melting peak shape to estimate

molar purity.

Structure-Property Relationship (SPR)
Visualization[1][2][3]
The following diagram illustrates how the specific functional groups on the scaffold influence

the observed thermodynamic properties.
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4-fluorophenol
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Increased Acidity
(Lower pKa)

Inductive Effect
from F & OCHF2

Increased LogP
(Lipophilicity)

Fluorine masking
Oxygen polarity

H-Bond Donor
(Unique CF2-H interaction)

Weak Donor-I Effect
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C-F Bond Strength

Click to download full resolution via product page

Caption: Mechanistic map linking structural motifs to thermodynamic and biological properties.

[1][2][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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